7-Hydroxy-2-methylquinoline-3-carboxylic acid

Übersicht

Beschreibung

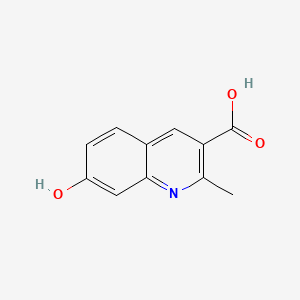

7-Hydroxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core structure with a hydroxyl group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps to introduce the hydroxyl, methyl, and carboxylic acid groups . Another approach involves the use of enaminones as intermediates, which can improve the yield and practicality of the synthesis .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microorganisms . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-7-methylquinoline-3-carboxylic acid: Similar structure but with the hydroxyl and methyl groups swapped.

8-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups but retains the hydroxyl group at the 8th position.

Quinoline-4-carboxylic acid: Lacks the hydroxyl and methyl groups but has a carboxylic acid group at the 4th position.

Uniqueness

7-Hydroxy-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biologische Aktivität

7-Hydroxy-2-methylquinoline-3-carboxylic acid (CAS Number: 103853-86-7) is a member of the quinoline family, characterized by its unique chemical structure that includes a hydroxyl group, a methyl group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in both synthetic organic chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and cell division. Notably, it has been shown to inhibit DNA gyrase and topoisomerase, which are crucial for the survival of many microorganisms. The compound's interaction with these enzymes disrupts normal cellular processes, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.125 |

| Klebsiella pneumoniae | 25 | 0.0625 |

| Pseudomonas aeruginosa | 22 | - |

Antiviral Activity

In addition to its antibacterial effects, this compound has also been investigated for its antiviral potential. It has shown activity against Hepatitis B virus (HBV), where derivatives of quinoline compounds were found to inhibit HBV replication significantly at concentrations as low as 10 µM .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is currently under investigation, with promising results indicating potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested against six pathogenic strains, showing superior activity compared to conventional antibiotics like ciprofloxacin .

- Antiviral Research : In vitro studies on HBV revealed that certain derivatives of the compound could inhibit viral replication significantly. This research underscores the importance of further exploring quinoline derivatives in antiviral drug development .

Eigenschaften

IUPAC Name |

7-hydroxy-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKDKJHUCYEHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30723614 | |

| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-86-7 | |

| Record name | 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30723614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.